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Compound of Interest

Compound Name: Epiquinine
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
enantioselective total synthesis of (—)-9-epi-quinine, a stereoisomer of the crucial anti-malarial
drug quinine. The synthesis, developed by Ishikawa and collaborators, employs a strategic
organocatalytic reaction to establish the core stereochemistry and proceeds through a 15-step
sequence with a notable overall yield.[1][2] This practical approach offers a valuable route for
accessing not only (—)-9-epi-quinine but also its enantiomer and other derivatives, which are
significant as organocatalysts in asymmetric synthesis.[1][3][4]

Key Transformation and Strategy

The cornerstone of this synthesis is a highly efficient and enantioselective organocatalytic
formal aza [3+3] cycloaddition/Strecker-type cyanation reaction. This key transformation,
catalyzed by a diphenylprolinol silyl ether derivative, facilitates the construction of a chiral
tetrasubstituted piperidine intermediate with excellent enantiomeric excess.[1][2][3] The overall
15-step synthesis from the longest linear sequence culminates in a 16% yield for both (+)-
quinine and (—)-9-epi-quinine.[1][3]

Synthetic Workflow

The synthetic pathway can be broadly divided into three main stages:
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» Piperidine Core Synthesis: An organocatalytic cascade reaction between a 5-
hydroxypentenal derivative and a thiomalonamate derivative to form the key chiral piperidine

intermediate.

e Functional Group Manipulations: A series of transformations to elaborate the piperidine ring
and introduce the necessary functional groups for the subsequent coupling and cyclization
steps.

e Quinuclidine Ring Formation and Final Product Generation: Coupling of the elaborated
piperidine derivative with a quinoline moiety, followed by the formation of the characteristic
quinuclidine core of the cinchona alkaloids to yield (—)-9-epi-quinine.

The logical flow of this synthesis is depicted in the following diagram:

Piperidine Core Synthesis

Di silyl ether catalyst

[3+3]
Cycloaddition/Strecker Cyanation

Click to download full resolution via product page
Figure 1: Synthetic workflow for (-)-9-epi-quinine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (—)-9-epi-
quinine.
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Step Transformation Product Yield (%)
Organocatalytic aza
[3+3] _

1-2 N Cyano d&-thiolactam 90
cycloaddition/Strecker
cyanation

3 DIBAL-H reduction Thiolactol 95

4 Imidate formation Methyl imidate 98
Reduction and o

5 ] N-Boc piperidine 85
protection

6 Hydrolysis Carboxylic acid 92

7 Esterification Methyl ester 95

8 Reduction Primary alcohol 98

9 Oxidation Aldehyde 91
Coupling with lithiated  Diastereomeric

10 o 72
quinoline alcohols

11 Mesylation Mesylate 95

12 Deprotection Secondary amine 99
Intramolecular N- ) o

13 , Quinuclidine 88
alkylation

—)-9-epi-quinine
14 DMB deprotection e Prd 95
precursor

15 Final deprotection (-)-9-epi-quinine 98
15 Steps (Longest o

Overall (-)-9-epi-quinine 16

Linear Sequence)

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below.
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Step 1 & 2: Organocatalytic aza [3+3]
Cycloaddition/Strecker-type Cyanation

This one-pot procedure establishes the crucial stereocenters of the piperidine core.

5-Hydroxypentenal derivative +
Thiomalonamate
Aza [3+3] Cycloaddition Hemiaminal Intermediate

Diphenylprolinol
diphenylmethylsilyl ether

(0.5 mol%)
TMSCN, BF3-Et20

= Strecker-type Cyanation Cyano &-thiolactam

Click to download full resolution via product page
Figure 2: Workflow for the key organocatalytic reaction.
Protocol:

» To a solution of the 5-hydroxypentenal derivative (1.0 equiv) and thiomalonamate (1.1 equiv)
in dichloromethane (0.1 M) at room temperature is added the diphenylprolinol
diphenylmethylsilyl ether catalyst (0.005 equiv).

e The reaction mixture is stirred for 24 hours.

o The mixture is then cooled to -78 °C, and trimethylsilyl cyanide (TMSCN, 2.0 equiv) and
boron trifluoride diethyl etherate (BF3-Et20, 1.5 equiv) are added sequentially.

e The reaction is stirred at -78 °C for 6 hours.
e The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

e The aqueous layer is extracted with dichloromethane, and the combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure.
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e The crude product is purified by silica gel column chromatography to afford the cyano d-
thiolactam.

Step 10: Coupling with Lithiated Quinoline

This step connects the piperidine and quinoline fragments.

Protocol:

To a solution of 6-methoxy-4-bromoquinoline (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C
is added n-butyllithium (1.1 equiv) dropwise.

e The mixture is stirred at -78 °C for 30 minutes to generate the lithiated quinoline species.

o A solution of the aldehyde intermediate (0.8 equiv) in anhydrous THF is added dropwise to
the solution of the lithiated quinoline.

e The reaction mixture is stirred at -78 °C for 2 hours.
e The reaction is quenched with saturated agueous ammonium chloride solution.

e The mixture is extracted with ethyl acetate, and the combined organic layers are washed
with brine, dried over anhydrous sodium sulfate, and concentrated.

e The resulting diastereomeric mixture of alcohols is purified by silica gel column
chromatography.

Step 13: Quinuclidine Ring Formation

The final bicyclic core is constructed in this step.
Protocol:
e The mesylated secondary amine precursor (1.0 equiv) is dissolved in acetonitrile (0.05 M).

o Potassium carbonate (3.0 equiv) is added, and the suspension is heated to reflux for 12
hours.

 After cooling to room temperature, the solvent is removed under reduced pressure.
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e The residue is partitioned between water and ethyl acetate.

e The agueous layer is extracted with ethyl acetate, and the combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated.

e The crude product is purified by silica gel column chromatography to yield the quinuclidine
derivative.

These protocols provide a foundation for the synthesis of (—)-9-epi-quinine and its analogues.
For detailed characterization data of intermediates, please refer to the supplementary
information of the primary literature.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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